(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule with the molecular formula C17H20N2O4S and a molecular weight of 348.42 g/mol . This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources. Typically, industrial synthesis would involve optimization of the laboratory-scale synthetic routes to achieve higher yields and purity, while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanol
- (3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)amine
Uniqueness
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)11-24(21,22)14-9-19(10-14)17(20)15-8-16(23-18-15)13-6-4-3-5-7-13/h3-8,12,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJOXIBXABJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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